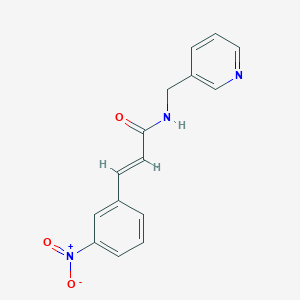
3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including condensation, substitution, or addition reactions .Chemical Reactions Analysis
The compound, due to the presence of the nitro group, might undergo reduction reactions . Additionally, the acrylamide group could potentially participate in polymerization reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds show a wide range of properties, including varying degrees of solubility, different melting and boiling points, and distinct coloration .Applications De Recherche Scientifique
Synthesis Methods
Schiff bases are organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound (typically an aldehyde or a ketone). Named after the German chemist Hugo Schiff, who first reported their synthesis in 1864, Schiff bases play a pivotal role in modern chemistry. The synthesis of 3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide involves the condensation of a primary amine (pyridine-3-ylmethylamine) with a carbonyl compound (3-nitrobenzaldehyde) . Researchers have explored traditional, sustainable, and green chemistry approaches for synthesizing Schiff bases.
Applications Across Multiple Domains
a. Catalysis: Schiff bases find applications as ligands in coordination chemistry and catalysis. Their ability to coordinate with metal ions makes them valuable in catalytic reactions.
b. Asymmetric Synthesis: Researchers have explored Schiff bases as chiral auxiliaries in asymmetric synthesis. These compounds can impart chirality to reaction intermediates, enabling the synthesis of enantiomerically pure compounds.
c. Medicinal Chemistry: Schiff bases exhibit biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers have designed Schiff base derivatives for drug development.
d. Materials Science: Schiff bases contribute to the design of functional materials. Their role in the construction of supramolecular assemblies and their use as fluorescent probes and sensors for chemical detection are explored .
e. Environmental Contexts: Schiff bases have potential applications in environmental remediation. Their ability to complex with heavy metals and other pollutants makes them relevant for water purification and soil treatment.
Recent Advances and Future Directions
Ongoing research aims to explore novel Schiff base derivatives, optimize their properties, and discover new applications. Researchers continue to investigate their potential in drug delivery, optoelectronic devices, and other emerging fields.
Mécanisme D'action
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-11-13-4-2-8-16-10-13)7-6-12-3-1-5-14(9-12)18(20)21/h1-10H,11H2,(H,17,19)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINCBUKVZDVKO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitro-phenyl)-N-pyridin-3-ylmethyl-acrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



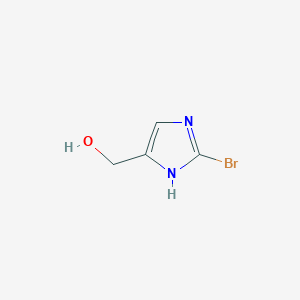
![Benzeneethanol, 4-[bis(phenylmethyl)amino]-](/img/structure/B3215558.png)


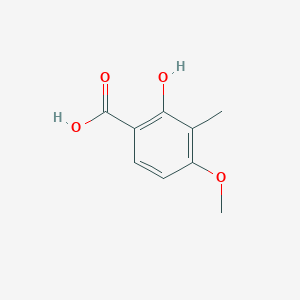

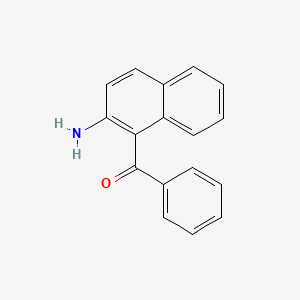
![1-[(4-Bromophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B3215600.png)
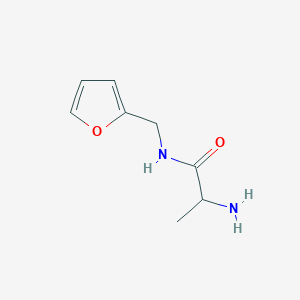
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B3215604.png)



![5-Chloro-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3215639.png)